(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide
Overview
Description
(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its piperazine ring, which is substituted with a carboxamide group and a tert-butyl group. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
The synthesis of (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide involves several steps, typically starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of piperazine with tert-butyl isocyanate under controlled conditions to form the desired carboxamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include:
N-(1,1-Dimethylethyl)piperazine-2-carboxamide: Lacks the stereochemistry of the (2S) configuration.
N-(1,1-Dimethylethyl)piperazine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
N-(1,1-Dimethylethyl)piperazine-2-carboxylate: Contains a carboxylate group instead of a carboxamide group
Properties
IUPAC Name |
(2S)-N-tert-butylpiperazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZDMLLCIUSINT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166941-47-5 | |
Record name | (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166941475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-N-(1,1-DIMETHYLETHYL)PIPERAZINE-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K77K57XZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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